molecular formula C9H10BrNO B2823535 4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one CAS No. 860368-23-6

4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one

Cat. No. B2823535
Key on ui cas rn: 860368-23-6
M. Wt: 228.089
InChI Key: NPTZFIQKKHWANG-UHFFFAOYSA-N
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Patent
US07795278B2

Procedure details

32.4 g (217 mmol) of tetrahydroisoquinolinone (compound 5) is dissolved in 300 ml of chloroform at 5° C. and then 11.2 ml (34.7 g, 217 mmol) of bromine, dissolved in 150 ml of chloroform, are added dropwise over the course of 1 h. The mixture is stirred while cooling in ice for a further hour and then neutralized with 150 ml of saturated NaHCO3 solution and filtered with suction. The organic phase of the filtrate is extracted with dichloromethane and concentrated. The residue is mixed with ethyl acetate, filtered off with suction and dried together with the first residue in a vacuum drying oven at 45° C. 47.7 g (96%) of colorless bromide are obtained.
Name
tetrahydroisoquinolinone
Quantity
32.4 g
Type
reactant
Reaction Step One
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[CH:5]([CH2:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[Br:12]Br.C([O-])(O)=O.[Na+]>C(Cl)(Cl)Cl>[Br:12][C:4]1[C:5]2[CH2:6][CH2:7][CH2:8][CH2:9][C:10]=2[C:1](=[O:11])[NH:2][CH:3]=1 |f:2.3|

Inputs

Step One
Name
tetrahydroisoquinolinone
Quantity
32.4 g
Type
reactant
Smiles
C1(NCCC2CC=CC=C12)=O
Name
compound 5
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(NCCC2CC=CC=C12)=O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
11.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise over the course of 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice for a further hour
FILTRATION
Type
FILTRATION
Details
filtered with suction
EXTRACTION
Type
EXTRACTION
Details
The organic phase of the filtrate is extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue is mixed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried together with the first residue in a vacuum
CUSTOM
Type
CUSTOM
Details
drying oven at 45° C

Outcomes

Product
Name
Type
product
Smiles
BrC1=CNC(C=2CCCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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